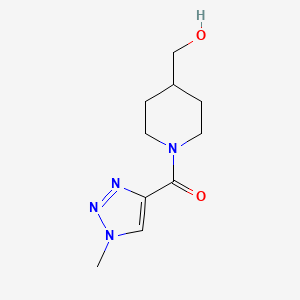

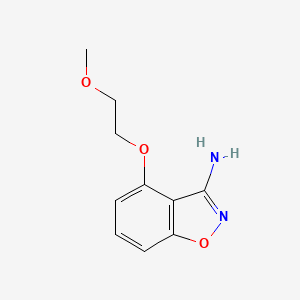

![molecular formula C11H14FNO B1474168 (1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol CAS No. 1932087-37-0](/img/structure/B1474168.png)

(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol

Descripción general

Descripción

(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol, also known as (1R,2R)-2-amino-3-fluorocyclopentanol or AFCP, is a synthetic compound with a wide range of applications in the fields of biochemistry and pharmacology. It is a cyclic secondary amine with a 3-fluorophenyl substituent, and is often used in the synthesis of various pharmaceutical drugs and other compounds. AFCP has been studied extensively for its biochemical and physiological properties, and has been found to have a wide range of potential applications in the medical and scientific fields.

Aplicaciones Científicas De Investigación

Radiolabeling and Biological Evaluation

The scientific research involving compounds similar to (1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol, such as the trans-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid, focuses on their synthesis, radiolabeling, and biological evaluation for use as PET imaging agents. These compounds demonstrate transport via system L and system ASC in various tumor cell types and show promise for tumor imaging due to favorable tumor to brain tissue ratios in rat models, highlighting their potential application in diagnosing and studying the progression of tumors (Pickel et al., 2021).

Asymmetric Synthesis in Drug Development

Asymmetric synthesis techniques have been applied to create potent hNK-1 receptor antagonists, demonstrating the chemical complexity and challenges involved in synthesizing compounds with multiple chiral centers. This includes the formation of ether bonds via π-allyl palladium chemistry and the introduction of the 4-fluorophenyl group in a stereospecific manner, showcasing the compound's relevance in advanced pharmaceutical synthesis and drug discovery processes (Yasuda et al., 2011).

Chemical Precursor Analysis

In the domain of chemical analysis, compounds structurally related to this compound have been identified as chemical precursors to other significant chemicals, such as 2-fluorodeschloroketamine. Studies include the elucidation of decomposition pathways and the establishment of analytical methods for qualitative analysis, contributing to the field of forensic science and toxicology by providing insights into the chemical behavior of potential illicit substances (Luo et al., 2022).

Conformational Analysis and Structure Activity Relationship

Research has also delved into the conformational analysis of similar cyclopentane derivatives, aiming to understand their intrinsic conformational preferences and impact on biological activity. This includes DFT calculations to explore the conformational space of stereoisomers and their derivatives, aiding in the design of constrained amino acid analogues for peptide engineering and drug design. Such studies offer insights into the structural factors influencing biological activity and receptor interaction, which is crucial for the development of more effective therapeutic agents (Casanovas et al., 2008).

Propiedades

IUPAC Name |

(1R,2R)-2-(3-fluoroanilino)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-8-3-1-4-9(7-8)13-10-5-2-6-11(10)14/h1,3-4,7,10-11,13-14H,2,5-6H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBDYIFNLGNYFQ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)

![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)

![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B1474096.png)

![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)

![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)

![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)

![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)